Product packaging for Benzastatin C(Cat. No.:)

Benzastatin C

Cat. No.: B1250127
M. Wt: 350.9 g/mol
InChI Key: AHGKSZXKDPGMQU-IEBWSBKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzastatin C is a unique microbial alkaloid isolated from the actinobacterial strain Streptomyces nitrosporeus 30643 . It belongs to a family of benzastatin compounds and is structurally characterized by a tetrahydroquinoline unit, making it structurally related to the known compound virantmycin . This compound was first identified in the mid-1990s for its significant capacity to act as a free radical scavenger . Its primary research value lies in its potent biological activity, specifically its ability to inhibit lipid peroxidation in rat liver microsomes . Most notably, this compound demonstrates compelling neuroprotective properties. In cell-based assays, it has been shown to inhibit glutamate-induced toxicity in N18-RE-105 neuronal cells with a notable EC50 value of 2.0 µM . This mechanism of action, centered on protecting cells from oxidative damage, positions this compound as a valuable pharmacological tool for researchers investigating pathways involved in oxidative stress and neuronal cell death. Its structure and activity provide a promising scaffold for studies in neuroscience and medicinal chemistry. The product is provided for non-human research applications only. It is strictly labeled 'For Research Use Only' and is not intended for use in diagnostic procedures, therapeutic applications, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27ClN2O2 B1250127 Benzastatin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H27ClN2O2

Molecular Weight

350.9 g/mol

IUPAC Name

(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxamide

InChI

InChI=1S/C19H27ClN2O2/c1-12(2)13(3)7-8-19(11-24-4)17(20)10-15-9-14(18(21)23)5-6-16(15)22-19/h5-6,9,17,22H,7-8,10-11H2,1-4H3,(H2,21,23)/t17-,19-/m1/s1

InChI Key

AHGKSZXKDPGMQU-IEBWSBKVSA-N

Isomeric SMILES

CC(=C(C)CC[C@]1([C@@H](CC2=C(N1)C=CC(=C2)C(=O)N)Cl)COC)C

Canonical SMILES

CC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)N)Cl)COC)C

Synonyms

benzastatin C

Origin of Product

United States

Biological Sources and Cultivation Methodologies for Benzastatin C Production

Primary Producer Microorganisms

The synthesis of Benzastatin C is attributed to specific strains of Streptomyces, a genus renowned for its prolific production of diverse secondary metabolites.

This compound was first discovered and isolated from the culture broth of Streptomyces nitrosporeus strain 30643. nih.govnih.gov This strain was originally isolated from a soil sample collected in Sokcho-city, Kangwon-do, Korea. scielo.br The producing organism is an actinomycete that is characterized by a tetrahydroquinoline skeleton. nih.govebi.ac.uk Morphological and taxonomic studies of the strain confirmed its identity as Streptomyces nitrosporeus. nih.gov

The ability to produce benzastatins is not exclusive to a single strain. Streptomyces sp. RI18 has also been identified as a producer of benzastatin derivatives. npatlas.orgdntb.gov.ua Analysis of the benzastatin gene cluster from this strain has been instrumental in elucidating the biosynthetic pathway of these compounds. rsc.org The study of Streptomyces sp. RI18 has led to the isolation of novel benzastatin derivatives, such as JBIR-67 and JBIR-73, expanding the family of these natural products. npatlas.orgdntb.gov.uanpatlas.org

Isolation from Streptomyces nitrosporeus

Fermentation Strategies for Optimized Production

The yield of this compound from microbial culture is highly dependent on the fermentation conditions. Key parameters such as medium composition, pH, temperature, and aeration are carefully controlled to maximize production. For the cultivation of Streptomyces nitrosporeus 30643, a typical fermentation process involves shake-flask and subsequent fermentor cultivation.

Detailed research findings on a representative fermentation process are provided in the table below.

ParameterCondition
Producing Organism Streptomyces nitrosporeus 30643
Seed Medium Glucose (1.0%), Soluble Starch (1.0%), Soybean Meal (0.5%), Yeast Extract (0.2%), Meat Extract (0.1%), NaCl (0.2%), CaCO3 (0.2%)
Production Medium Glucose (3.0%), Soluble Starch (3.0%), Soybean Meal (2.0%), CaCO3 (0.4%)
pH Adjusted to 7.0 before sterilization
Seed Culture Incubation 28°C for 48 hours on a rotary shaker
Fermentor Cultivation 28°C for 96 hours
Aeration 1.0 vvm (volume of air per volume of medium per minute)
Agitation 300 rpm

Isolation and Enrichment Techniques

Following fermentation, a systematic process is required to isolate and purify this compound from the complex culture broth. The initial step involves separating the microbial cells (mycelial cake) from the liquid broth, typically achieved through centrifugation or filtration. The clarified broth is then subjected to a series of chromatographic procedures to enrich and purify the target compound.

A common isolation protocol is outlined below:

StepTechniqueDetails
1. Adsorption Diaion HP-20 column chromatographyThe filtered broth is passed through a column packed with Diaion HP-20 resin. The column is washed with water and then with 50% aqueous acetone (B3395972) to remove impurities.
2. Elution AcetoneThis compound is eluted from the resin using acetone. The active fractions are collected and concentrated.
3. Solvent Extraction Ethyl acetate (B1210297) extractionThe concentrated eluate is adjusted to pH 8.0 and extracted with ethyl acetate to partition this compound into the organic phase.
4. Further Chromatography Silica (B1680970) gel column chromatographyThe ethyl acetate extract is subjected to silica gel chromatography, eluting with a chloroform-methanol solvent system to further separate the compounds.
5. Final Purification Preparative HPLCThe final purification is achieved using high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., ODS) with a methanol-water mobile phase.

Directed Biosynthesis and Analog Production via Precursor Feeding Studies

Directed biosynthesis through precursor feeding is a strategy used to investigate biosynthetic pathways and generate novel analogs of natural products. This involves supplementing the fermentation medium with putative precursors. jmb.or.kr

In studies involving Streptomyces nitrosporeus, feeding experiments with various derivatives of p-aminobenzamide were conducted. jmb.or.kr It was hypothesized that the tetrahydroquinoline unit of this compound is derived from the cyclization of a geranyl chain linked to a p-aminobenzamide moiety. jmb.or.kr

One such study revealed that feeding the culture with p-aminobenzoic acid led to an increase in the production of linear benzastatins (A and B) but inhibited the production of the cyclized benzastatins, including this compound. jmb.or.kr This suggests that p-aminobenzoic acid may inhibit the enzymatic cyclization step required to form the tetrahydroquinoline scaffold. jmb.or.kr While this particular experiment did not yield new analogs of this compound, it provided insight into the biosynthetic pathway and demonstrated that precursor feeding can significantly alter the metabolic output of the producing strain. jmb.or.kr Further research into the enzymes responsible for cyclization, such as the cytochrome P450 enzyme BezE, has provided a deeper understanding of how the tetrahydroquinoline and indoline (B122111) scaffolds of benzastatins are formed. researchgate.nettandfonline.comacs.orgu-tokyo.ac.jp

Biosynthetic Pathway Elucidation of Benzastatin C

Overview of Benzastatin Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for benzastatin production is encoded within a specific gene cluster, often referred to as the 'bez' cluster. nih.govacs.orgresearchgate.netu-tokyo.ac.jp This cluster was identified in the producing organism Streptomyces sp. RI18 and contains the essential genes that orchestrate the entire biosynthetic pathway. nih.govacs.orgresearchgate.netu-tokyo.ac.jp Analysis through gene disruption and heterologous expression has been pivotal in assigning functions to the individual genes within the cluster. nih.govu-tokyo.ac.jptandfonline.com

The core 'bez' biosynthetic gene cluster from Streptomyces sp. RI18 is comprised of several key genes whose functions have been elucidated through genetic and biochemical studies. nih.govu-tokyo.ac.jp The primary genes responsible for the assembly of the benzastatin backbone and its subsequent modifications include bezA, bezC, bezD, bezE, bezG, and bezJ. tandfonline.comsecondarymetabolites.org The cluster also contains genes like bezH and bezI, which are annotated as PABA synthases, responsible for producing one of the primary precursors. secondarymetabolites.org

The enzymes encoded by the 'bez' gene cluster each perform a specific and crucial step in the biosynthetic sequence. The functions of these enzymes, determined through in vitro assays and heterologous expression, are essential for the formation of Benzastatin C. nih.govu-tokyo.ac.jptandfonline.com

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Gene Enzyme Class Role in Pathway Citation
BezA bezA Methyltransferase Catalyzes the C6-methylation of geranyl pyrophosphate (GPP). acs.orgtandfonline.complos.orgsecondarymetabolites.org
BezC bezC Cytochrome P450 Monooxygenase Responsible for the hydroxylation of the geranyl moiety after methylation. tandfonline.comsecondarymetabolites.org
BezD bezD Polyprenyl Synthetase Believed to be involved in the synthesis of the geranyl pyrophosphate precursor. secondarymetabolites.org
BezE bezE Cytochrome P450 Monooxygenase Catalyzes the key cyclization reaction of a geranylated intermediate to form the tetrahydroquinoline scaffold. This enzyme functions as a rare P450 nitrene transferase. nih.govu-tokyo.ac.jptandfonline.comtandfonline.com
BezG bezG N-acetyltransferase Catalyzes the O-acetylation of N-hydroxy-p-aminobenzoic acid to form N-acetoxy-p-aminobenzoic acid. tandfonline.comsecondarymetabolites.org

Identification of Key Biosynthetic Genes

Precursor Incorporation and Initial Enzymatic Steps

The assembly of this compound begins with the recruitment and modification of two primary building blocks: a p-aminobenzoic acid (PABA) unit and a geranyl pyrophosphate (GPP) unit. tandfonline.comresearchgate.net

The p-aminobenzoic acid (PABA) moiety serves as a foundational precursor for the benzastatin structure. nih.govtandfonline.com PABA is a common metabolite derived from the shikimate pathway. For its incorporation into the benzastatin scaffold, PABA undergoes a critical two-step activation. First, the enzyme BezJ, an N-oxygenase, is proposed to catalyze the N-hydroxylation of PABA. tandfonline.com Following this, the acetyltransferase BezG catalyzes the O-acetylation of the resulting N-hydroxy-p-aminobenzoic acid (PHABA), yielding N-acetoxy-p-aminobenzoic acid (PAcABA). tandfonline.com This activated intermediate is primed for subsequent coupling with the terpenoid moiety.

The second major precursor is geranyl pyrophosphate (GPP), a C10 isoprenoid. acs.org GPP is synthesized by the enzyme BezD, which is annotated as a polyprenyl synthetase. secondarymetabolites.org Once formed, GPP is tailored by other enzymes in the 'bez' cluster. The methyltransferase BezA modifies the GPP molecule by adding a methyl group to the C6 position, forming 6-methylgeranyl pyrophosphate. acs.org Subsequently, the cytochrome P450 enzyme BezC is believed to hydroxylate this methylated geranyl moiety. tandfonline.com

The modified PABA and geranyl units are linked to form a geranylated p-aminobenzoic acid derivative. researchgate.netu-tokyo.ac.jpsecondarymetabolites.org Specifically, the activated N-acetoxy-p-aminobenzoic acid (PAcABA) is coupled with the modified geranyl group. The final and most remarkable step in forming the core structure of this compound is the cyclization of this geranylated p-acetoxyaminobenzoic acid intermediate. nih.govresearchgate.netu-tokyo.ac.jp This reaction is catalyzed by the cytochrome P450 enzyme BezE. nih.govu-tokyo.ac.jptandfonline.com BezE facilitates the elimination of acetic acid to generate a highly reactive iron nitrenoid intermediate. nih.govresearchgate.netu-tokyo.ac.jp This species then undergoes a nitrene transfer to form an aziridine (B145994) ring, which is subsequently opened by the nucleophilic addition of a chloride ion to form the final 3-chloro-tetrahydroquinoline scaffold characteristic of this compound. nih.govresearchgate.netu-tokyo.ac.jp

Derivation and Modification of Geranyl Pyrophosphate

Key Cyclization and Diversification Events

The creation of the complex cyclic structures of benzastatins from linear precursors is a pivotal part of their biosynthesis. acs.org The process is initiated after the assembly of geranylated p-acetoxyaminobenzoic acid derivatives by enzymes encoded within the bez gene cluster. acs.org Specifically, enzymes BezJ (an N-oxygenase) and BezG (an acetyltransferase) are responsible for the sequential hydroxylation and O-acetylation of a p-aminobenzoic acid (PABA) precursor. tandfonline.comacs.org Concurrently, enzymes BezA and BezC modify the geranyl pyrophosphate moiety. tandfonline.comacs.org A prenyltransferase, BezF, then links these two building blocks, setting the stage for the key cyclization reactions. acs.org

The central cyclization step in the biosynthesis of this compound is catalyzed by an unusual cytochrome P450 enzyme, BezE. nih.govu-tokyo.ac.jpacs.org This enzyme is responsible for transforming the linear geranylated p-acetoxyaminobenzoic acid precursor into the bicyclic scaffolds that define the benzastatin family. nih.govu-tokyo.ac.jpsemanticscholar.org The reaction catalyzed by BezE is unprecedented for a cytochrome P450, as it involves a non-oxidative cyclization. tandfonline.com BezE initiates the process by catalyzing the elimination of acetic acid from the substrate, which leads to the formation of a reactive iron nitrenoid intermediate. nih.govu-tokyo.ac.jpacs.org This discovery of a natural cytochrome P450 nitrene transferase highlights the functional diversity of this enzyme superfamily. nih.govu-tokyo.ac.jpacs.org In vitro studies have confirmed that BezE is the key enzyme that catalyzes the cyclization reaction to produce both indoline (B122111) and tetrahydroquinoline structures. tandfonline.com

Following the formation of the iron nitrenoid species, BezE facilitates an intramolecular nitrene transfer. nih.govu-tokyo.ac.jpacs.org The nitrene attacks an adjacent double bond within the geranyl moiety of the substrate. tandfonline.com This reaction results in the formation of a highly strained, three-membered aziridine ring intermediate. nih.govu-tokyo.ac.jptandfonline.comacs.org The formation of this aziridine ring is a critical mechanistic step that precedes the diversification of the benzastatin scaffold. tandfonline.comrsc.org The existence of this aziridine intermediate has been proposed based on in vitro enzyme assays and gene disruption analysis within the benzastatin biosynthetic gene cluster from Streptomyces sp. RI18. nih.govu-tokyo.ac.jp

The highly strained aziridine ring is a reactive intermediate that undergoes subsequent ring-opening via nucleophilic attack. tandfonline.comrsc.org The formation of the tetrahydroquinoline scaffold, characteristic of this compound, is achieved through the nucleophilic addition of a chloride ion to the C-9 position of the intermediate. nih.govu-tokyo.ac.jpacs.org This attack opens the aziridine ring, leading to the formation of the six-membered nitrogen-containing ring fused to the benzene (B151609) ring, which constitutes the core tetrahydroquinoline structure. nih.govacs.orgrsc.org The subsequent substitution of the chlorine atom is proposed to occur non-enzymatically via an SN1 reaction to yield the final hydroxylated product. rsc.org

Table 1: Key Enzymes and Intermediates in this compound Cyclization
Enzyme/IntermediateRole/DescriptionReference
BezE (Cytochrome P450)Catalyzes the main cyclization cascade, including nitrenoid formation, aziridination, and subsequent ring opening. nih.govu-tokyo.ac.jptandfonline.comacs.org
Iron NitrenoidA reactive intermediate formed by BezE after the elimination of acetic acid from the precursor. nih.govu-tokyo.ac.jpacs.orgacs.org
Aziridine Ring IntermediateA three-membered ring formed via intramolecular nitrene transfer, catalyzed by BezE. It is the branch point for scaffold diversification. nih.govu-tokyo.ac.jptandfonline.comacs.org
Chloride Ion (Cl⁻)Acts as a nucleophile, attacking the C-9 position of the aziridine ring to initiate the formation of the tetrahydroquinoline scaffold. nih.govu-tokyo.ac.jpacs.orgrsc.org

The incorporation of a halogen atom is a crucial step in the formation of the tetrahydroquinoline ring of this compound. nih.govacs.org Specifically, the nucleophilic attack by a chloride ion on the aziridine intermediate represents a transient, or "cryptic," halogenation event that directs the biosynthetic pathway toward the tetrahydroquinoline scaffold. nih.govrsc.orgrsc.org While the final product may be hydroxylated, the initial incorporation of chlorine at the C-9 position is key. nih.govrsc.org Other benzastatin derivatives can undergo different late-stage modifications, including hydroxylations at various positions on the core structure or the geranyl moiety, as well as the addition of other chemical groups. tandfonline.comnih.gov For instance, the enzyme BezC, another cytochrome P450, is known to hydroxylate the geranyl group in some linear benzastatins. tandfonline.comacs.org

Nucleophilic Addition Mechanisms Leading to Tetrahydroquinoline Scaffold Formation

Comparative Biosynthesis of Related Benzastatin Derivatives (e.g., Indoline vs. Tetrahydroquinoline)

The benzastatin biosynthetic pathway is a prime example of enzymatic diversification, producing different molecular scaffolds from a common precursor. nih.govu-tokyo.ac.jp The divergence between the formation of the indoline scaffold and the tetrahydroquinoline scaffold occurs at the point of the nucleophilic opening of the BezE-generated aziridine ring intermediate. nih.govu-tokyo.ac.jpacs.org

The two distinct outcomes are determined by the identity of the nucleophile that attacks the strained ring:

Tetrahydroquinoline Scaffold: As seen in this compound, a nucleophilic attack by a chloride ion at the C-9 position of the aziridine intermediate leads to the formation of the six-membered tetrahydroquinoline ring. nih.govu-tokyo.ac.jpacs.orgrsc.org

Indoline Scaffold: Alternatively, a nucleophilic attack by a hydroxide ion at the C-10 position results in the formation of a five-membered indoline ring. nih.govu-tokyo.ac.jpacs.orgrsc.org

This mechanistic bifurcation, catalyzed by the single enzyme BezE, allows the producing organism, Streptomyces sp. RI18, to generate a suite of structurally related but distinct compounds from the same linear precursor. nih.govu-tokyo.ac.jpacs.org

Table 2: Scaffold Diversification in Benzastatin Biosynthesis
Scaffold TypeKey NucleophileSite of AttackResulting StructureReference
TetrahydroquinolineChloride Ion (Cl⁻)C-9Six-membered heterocyclic ring nih.govu-tokyo.ac.jpacs.orgrsc.org
IndolineHydroxide Ion (OH⁻)C-10Five-membered heterocyclic ring nih.govu-tokyo.ac.jpacs.orgrsc.org

Strategies for Biosynthetic Pathway Engineering and Synthetic Biology Approaches

The elucidation of the benzastatin biosynthetic pathway opens avenues for pathway engineering and synthetic biology to produce novel, "unnatural" natural products. tandfonline.comnih.govtandfonline.com By manipulating the genes in the bez cluster, it is possible to generate new benzastatin derivatives with altered structures and potentially new biological activities. nih.gov

Key strategies include:

Heterologous Expression: The entire bez gene cluster can be expressed in a well-characterized host organism, such as Streptomyces lividans or Streptomyces albus, to facilitate production and genetic manipulation. tandfonline.comnih.gov This approach was fundamental in identifying the function of the bez genes. u-tokyo.ac.jpacs.org

Gene Inactivation and Complementation: Systematically deleting or inactivating specific genes within the cluster can reveal their function and lead to the accumulation of biosynthetic intermediates or the production of novel shunt products. tandfonline.comnih.gov For example, inactivating the benQ gene in a related benastatin pathway resulted in the formation of several new derivatives. nih.gov

Enzyme Engineering: Key enzymes like the cytochrome P450 BezE could be engineered to alter their substrate specificity or catalytic mechanism. nih.govnih.gov Given its role in generating scaffold diversity, modifying BezE could lead to new cyclization patterns. nih.gov

Precursor-Directed Biosynthesis: Supplying the engineered microbial host with synthetic analogs of the natural precursors, such as derivatives of p-aminobenzoic acid, can lead to their incorporation into the final structure, creating novel benzastatins. acs.orgresearchgate.net

Combinatorial Biosynthesis: Combining genes from the benzastatin pathway with genes from other natural product pathways could generate hybrid molecules with unique structural features. scispace.comnih.gov

These synthetic biology approaches provide powerful tools to expand the chemical diversity of the benzastatin family, offering a platform for the discovery of new compounds. acs.orghznu.edu.cn

Chemical Synthesis and Derivatization Strategies for Benzastatin C

Challenges in the Total Synthesis of Benzastatin C and Related Alkaloids

The total synthesis of this compound and its congeners is a formidable task, primarily due to the presence of a densely functionalized and stereochemically rich tetrahydroquinoline scaffold. nih.govresearchgate.net Key challenges include the construction of the core heterocyclic system, the stereoselective installation of multiple contiguous stereocenters, and the introduction of specific functional groups at desired positions. The inherent reactivity and potential for side reactions of the various functional groups present in the molecule further complicate synthetic efforts. Moreover, the development of a concise and efficient synthetic route that can be adapted for the preparation of analogs for biological screening remains a significant hurdle.

The biosynthesis of benzastatins in Streptomyces species involves a remarkable enzymatic cascade. acs.orgnih.gov A key step is the cyclization of a geranylated precursor, catalyzed by a cytochrome P450 enzyme, BezE. acs.orgnih.govnih.gov This enzyme facilitates a nitrene transfer reaction to form the characteristic indoline (B122111) and tetrahydroquinoline scaffolds. acs.orgnih.govresearchgate.net Mimicking this intricate biocatalytic process in a laboratory setting poses a substantial challenge for synthetic chemists.

Synthetic Methodologies for the Tetrahydroquinoline Core

The tetrahydroquinoline framework is the central structural motif of this compound and a plethora of other biologically active natural products. nih.govresearchgate.net Consequently, the development of efficient and stereoselective methods for its construction is a major focus of synthetic organic chemistry.

A critical challenge in the synthesis of this compound is the creation of the contiguous quaternary and tertiary stereocenters within the tetrahydroquinoline core. Various strategies have been explored to achieve this with high stereocontrol. One notable approach involves the use of the Povarov reaction, a formal [4+2] cycloaddition, which can be employed to construct the tetrahydroquinoline ring system. nih.govresearchgate.net Mechanochemical methods have also been investigated for this transformation, offering a solvent-free and often more efficient alternative to traditional solution-phase reactions. nih.govresearchgate.net Furthermore, asymmetric lithiation of N-Boc indolines followed by reaction with electrophiles has been shown to be an effective method for the enantioselective synthesis of substituted indolines, which can serve as precursors to the tetrahydroquinoline core. acs.org

Rearrangement reactions have proven to be powerful tools in the synthesis of complex molecular architectures. While specific details on the application of an indoline-2-methanol to tetrahydroquinoline rearrangement in the context of this compound synthesis are not extensively documented in the provided search results, such transformations are known in heterocyclic chemistry. The general principle involves the expansion of a five-membered indoline ring into a six-membered tetrahydroquinoline ring, often promoted by acid or other reagents. This strategy can be a key step in constructing the desired heterocyclic core from more readily available starting materials. The biosynthesis of benzastatins itself involves a complex rearrangement following an initial cyclization, highlighting the importance of such transformations in forming the final scaffold. acs.orgnih.gov

Stereoselective Construction of Contiguous Quaternary and Tertiary Stereocenters

Introduction of Specific Functional Groups and Stereocenters (e.g., Chlorination, Methoxymethyl Group, Geranyl Chain)

Beyond the core structure, the specific functional groups of this compound, including the chlorine atom, the methoxymethyl group, and the geranyl side chain, are crucial for its biological activity. The introduction of these moieties requires careful planning and execution.

The chlorination of the tetrahydroquinoline ring system can be achieved through various electrophilic chlorinating agents. The regioselectivity of this reaction is a key consideration and is often directed by the existing substituents on the aromatic ring.

The methoxymethyl (MOM) group is typically introduced as a protecting group for a hydroxyl functionality. This can be accomplished by reacting the alcohol with a reagent like methoxymethyl chloride (MOMCl) in the presence of a base.

The attachment of the geranyl chain, a C10 isoprenoid unit, is a significant step. This is often accomplished through a coupling reaction, such as a Grignard reaction or other organometallic coupling methods, between a suitable derivative of the tetrahydroquinoline core and a geranyl-containing electrophile or nucleophile. researchgate.net The biosynthesis of benzastatins involves the methylation of geranyl pyrophosphate, a key precursor to the geranyl moiety. researchgate.netrsc.org

Development of Synthetic Analogs and Libraries for Structure-Activity Relationship Studies

To understand the relationship between the chemical structure of this compound and its biological activity, the synthesis of a variety of analogs is essential. nih.gov By systematically modifying different parts of the molecule—the tetrahydroquinoline core, the substituents on the aromatic ring, and the side chains—researchers can identify the key structural features responsible for its therapeutic effects. The development of efficient and flexible synthetic routes is crucial for generating libraries of these analogs for high-throughput screening. For instance, synthetic approaches targeting analogs of benzastatins E, F, and G have been reported, often utilizing indole-2-carbaldehyde intermediates that allow for the introduction of diverse side chains. researchgate.net

Comparative Analysis of Synthetic Routes and Efficiencies

For instance, the Povarov reaction offers a convergent approach to the tetrahydroquinoline core, potentially reducing the number of linear steps. nih.govresearchgate.net In contrast, a more linear approach might involve the stepwise construction of the ring system and subsequent functionalization. The efficiency of each route is also impacted by the robustness of the chemical transformations and the ease of purification of the intermediates.

Mechanisms of Action of Benzastatin C at Molecular and Cellular Levels

Molecular Target Identification and Characterization

The biosynthesis of Benzastatin C involves a key enzymatic transformation catalyzed by a specific cytochrome P450 enzyme, identified as BezE. acs.orgnih.gov This enzyme is responsible for the cyclization of geranylated p-acetoxyaminobenzoic acids, a critical step in forming the tetrahydroquinoline scaffold that characterizes this compound. acs.org BezE facilitates this by eliminating acetic acid to create an iron nitrenoid, followed by nitrene transfer to form an aziridine (B145994) ring and subsequent nucleophilic addition of a chloride ion to generate the core structure. acs.org

While the enzymes involved in its synthesis are well-characterized, the precise molecular targets for its antiviral and antioxidant activities remain under investigation. However, computational studies have provided some insights. A molecular docking study proposed that benzastatin-derived alkaloids have the potential to act as antimalarial agents by targeting and interacting with key enzymes in Plasmodium falciparum, specifically the falcipain-2 and falcipain-3 proteases. growingscience.com

Cellular Pathway Modulation and Signaling Interference

This compound has been shown to modulate cellular pathways, most notably those involved in neuronal cell survival. nih.govjmb.or.kr Research demonstrates that this compound can inhibit glutamate-induced toxicity in N18-RE-105 neuronal hybridoma cells. nih.govjmb.or.kr Glutamate (B1630785) is a major neurotransmitter, but in excess, as seen during events like brain ischemia, it can lead to excitotoxicity and neuronal cell death. jmb.or.kr This process is linked to the generation of oxygen radicals. jmb.or.kr The ability of this compound to protect these cells suggests it interferes with these neurotoxic signaling cascades, a protective effect that is closely linked to its antioxidant properties. jmb.or.krsci-hub.se

While many antiviral compounds are known to regulate host signaling pathways, such as those involving interferons or NF-κB, specific modulation of these pathways by this compound has not yet been fully detailed in the available research. frontiersin.org Similarly, some complex microbial products are known to modulate various signaling pathways, but direct evidence for this compound's role in these specific interactions is still emerging. rsc.org

Interaction with Biological Macromolecules (e.g., Enzymes, Nucleic Acids, Receptors)

This compound's biological activities are predicated on its interaction with various macromolecules.

Enzymes : The most definitive enzymatic interaction is with the cytochrome P450 enzyme BezE during its biosynthesis. acs.orgnih.gov Beyond its own creation, this compound exerts inhibitory effects on enzymatic processes, particularly the lipid peroxidation in rat liver microsomes. nih.govresearchgate.net This indicates an interaction with the enzymes driving this oxidative damage. nih.gov As mentioned, molecular docking studies also predict a binding affinity for the falcipain enzymes of the malaria parasite. growingscience.com

Nucleic Acids : There is currently no direct evidence from the reviewed literature to suggest that this compound interacts with or binds to nucleic acids like DNA. Other classes of microbial compounds, such as pyrrolobenzodiazepines, are known to bind to DNA, but this mechanism has not been attributed to benzastatins. rsc.org

Receptors : Specific receptor binding for this compound has not been identified. Its protective effect against glutamate toxicity could imply an interaction with glutamate receptors or downstream elements of their signaling pathways, but this remains to be explicitly confirmed. jmb.or.kr

Detailed Antiviral Mechanisms

This compound exhibits potent antiviral activity against a range of viruses in a dose-dependent manner. researchgate.netbiorxiv.org The presence of a chlorine atom in its structure is a critical determinant of this activity; its dechlorinated counterpart, Benzastatin D, is inactive against the same viruses. researchgate.net This highlights the importance of the 3-chloro-tetrahydroquinolone scaffold for its antiviral function. nih.govresearchgate.net

This compound has demonstrated significant inhibitory effects on the replication of several viruses. researchgate.net It is effective against Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Vesicular Stomatitis Virus (VSV). researchgate.netbiorxiv.org Studies have determined the 50% effective concentration (EC50) values, which quantify its potency. researchgate.net

It is noteworthy that for Pseudorabies virus (PRV), a related compound, virantmycin (B1221671), was found to have antiviral activity that is not linked to its antioxidant capability, suggesting a specific antiviral mode of action. nih.gov

Table 1: Antiviral Activity of this compound

Virus EC50 (µg/ml) Citation
Herpes Simplex Virus Type 1 (HSV-1) 1.92 researchgate.net
Herpes Simplex Virus Type 2 (HSV-2) 0.53 researchgate.net

The precise stage of the viral life cycle that this compound disrupts is not yet fully elucidated. Antiviral agents can act at various points, including viral entry into the host cell, replication of the viral genome, or the assembly and release of new virus particles. nih.gov While this compound is confirmed to inhibit viral replication, the specific mechanism—whether it be blocking viral attachment, interfering with DNA or protein synthesis, or preventing viral assembly and egress—requires further investigation. researchgate.netnih.gov

Inhibition of Viral Replication Stages (e.g., HSV-1, HSV-2, VSV, PRV)

Mechanisms of Antioxidant and Free Radical Scavenging Activity (e.g., Inhibition of Lipid Peroxidation)

This compound is recognized as a potent free radical scavenger. nih.govnih.govjmb.or.kr This activity is central to its neuroprotective effects and represents a distinct mechanism from its antiviral properties. nih.govjmb.or.kr

The compound shows a direct inhibitory effect on lipid peroxidation in rat liver microsomes, a key process in cellular damage caused by oxidative stress. nih.govresearchgate.net When compared to a standard antioxidant, its activity against lipid peroxidation was found to be weaker than that of vitamin E. sci-hub.se However, its effectiveness in preventing glutamate-induced cell death was comparable to that of other scavengers known to be effective against brain ischemia injury. jmb.or.krsci-hub.se

Interestingly, both this compound and its dechlorinated derivative, Benzastatin D, exhibit similar levels of free radical scavenging activity and are nearly equally effective at inhibiting glutamate toxicity. nih.govnih.gov This contrasts sharply with their antiviral activities, where the chlorine atom is essential. researchgate.netnih.gov This finding strongly suggests that the antioxidant mechanism is independent of the chlorination status and relies on other features of the molecular structure, while the antiviral mechanism is critically dependent on the chlorine moiety.

Table 2: Neuroprotective and Antioxidant Activity of Benzastatins

Compound Biological Activity Cell Line EC50 (µM) Citation
This compound Inhibition of Glutamate Toxicity N18-RE-105 2.0 nih.gov

Cellular Cytotoxicity Mechanisms (e.g., Against Neuroblastoma Cell Lines)scielo.br

Research into the cellular effects of this compound has demonstrated its cytotoxic activity against specific cancer cell lines. scinews.uz Studies involving a neuroblastoma and retina hybrid cell line, N18-RE-105, have been instrumental in quantifying this effect. scinews.uz

Detailed investigations have revealed that this compound exhibits notable cytotoxicity against the N18-RE-105 cell line. scinews.uz The mechanism underlying this cytotoxicity is suggested to involve the induction of apoptosis. The potency of this cytotoxic effect has been quantified through the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. In the context of this neuroblastoma hybrid cell line, this compound was found to have an IC50 value of 38.1 µM. scinews.uz

This finding highlights the potential of this compound as a cytotoxic agent in specific neuronal cell types. The tetrahydroquinoline skeleton of this compound is a key structural feature that distinguishes it from other members of the benzastatin family, such as Benzastatins A and B, which possess an aminobenzamide skeleton. scinews.uz

Cytotoxicity Data for this compound

Compound Cell Line IC50 Value (µM)
This compound N18-RE-105 (Neuroblastoma x Retina Hybrid) 38.1 scinews.uz

Preclinical Pharmacological Investigations of Benzastatin C

In Vitro Biological Activity Profiling

Antiviral Efficacy against DNA Viruses (e.g., Herpes Simplex Virus Types 1 and 2)

Benzastatin C, a 3-chloro-tetrahydroquinolone alkaloid isolated from Streptomyces nitrosporeus, has demonstrated notable antiviral activity against DNA viruses in a dose-dependent manner. biorxiv.orgresearchgate.netnih.gov Specifically, its efficacy has been evaluated against Herpes Simplex Virus Type 1 (HSV-1) and Herpes Simplex Virus Type 2 (HSV-2). biorxiv.orgresearchgate.netnih.gov

In vitro studies have determined the 50% effective concentration (EC₅₀) of this compound to be 1.92 µg/ml for HSV-1 and 0.53 µg/ml for HSV-2. researchgate.netnih.govresearchgate.net This indicates a higher potency against HSV-2. The antiviral activity of this compound is attributed, at least in part, to the chlorine moiety in its molecular structure. researchgate.netnih.gov Its dechlorinated derivative, Benzastatin D, did not show any antiviral activity, highlighting the importance of the chlorine atom for its function. researchgate.netnih.gov

Table 1: Antiviral Efficacy of this compound against DNA Viruses

Virus EC₅₀ (µg/ml)
Herpes Simplex Virus Type 1 (HSV-1) 1.92
Herpes Simplex Virus Type 2 (HSV-2) 0.53

Antiviral Efficacy against RNA Viruses (e.g., Vesicular Stomatitis Virus, Pseudorabies Virus)

This compound has also been shown to possess antiviral properties against certain RNA viruses. Research has highlighted its activity against Vesicular Stomatitis Virus (VSV), an RNA virus. biorxiv.orgresearchgate.netnih.gov The EC₅₀ value for this compound against VSV was determined to be 1.99 µg/ml. researchgate.netnih.govresearchgate.net This demonstrates a broad-spectrum antiviral potential, extending beyond DNA viruses.

Furthermore, studies on related compounds from the virantmycin (B1221671) class, to which this compound is an amide derivative, have indicated that the tetrahydroquinoline skeleton is an important active moiety for antiviral activity against viruses like Pseudorabies Virus (PRV). nih.gov While direct studies on this compound and PRV are limited, the structural similarities and the established importance of the chlorine atom suggest potential activity. researchgate.netnih.gov

Table 2: Antiviral Efficacy of this compound against RNA Viruses

Virus EC₅₀ (µg/ml)
Vesicular Stomatitis Virus (VSV) 1.99

Neuroprotective Effects against Excitotoxicity (e.g., Glutamate (B1630785) Toxicity)

This compound has been investigated for its neuroprotective capabilities, particularly against glutamate-induced excitotoxicity. In studies using the neuroblastoma and retina hybrid cell line N18-RE-105, this compound demonstrated a significant protective effect. nih.govnih.gov It was found to inhibit glutamate toxicity with an EC₅₀ value of 2.0 µM. nih.gov This suggests that this compound could have potential therapeutic applications in conditions where neuronal damage is caused by excessive glutamate, such as in brain ischemia. sci-hub.se

Selective Cytotoxicity Studies in Relevant Cell Lines (e.g., Neuroblastoma and Retina Hybrid Cell Line N18-RE-105)

The cytotoxic effects of this compound have been evaluated in specific cell lines. In the neuroblastoma and retina hybrid cell line N18-RE-105, this compound exhibited cytotoxicity with a 50% inhibitory concentration (IC₅₀) value of 38.1 µM. nih.govscielo.brscielo.br In contrast, its related compound, Benzastatin D, was inactive at concentrations up to 100 µM, further emphasizing the role of the chlorine atom in its biological activity. nih.gov

Table 3: Cytotoxicity of this compound

Cell Line IC₅₀ (µM)
Neuroblastoma and Retina Hybrid Cell Line N18-RE-105 38.1

In Vivo Efficacy Studies in Disease Models

Currently, there is a lack of available information from the conducted searches regarding in vivo efficacy studies of this compound in specific disease models. Further research is required to determine its effectiveness and therapeutic potential in a living organism.

Selection and Characterization of Animal Models for Specific Indications (e.g., Viral Infections, Neurological Conditions)

Preclinical evaluation of this compound has primarily utilized in vitro and specialized in vivo models rather than conventional mammalian systems. The selection of models has been guided by the compound's observed biological activities, namely its antiviral and neuroprotective potential.

For viral infections, research has been documented using an invertebrate animal model. Specifically, the antiviral properties of related compounds from marine Streptomyces have been assessed against White Spot Syndrome Virus (WSSV) in penaeid shrimp. biorxiv.org WSSV is a highly virulent pathogen responsible for significant economic losses in the shrimp aquaculture industry. biorxiv.org The use of penaeid shrimp as an animal model is crucial for studying WSSV pathogenesis and evaluating potential antiviral agents, especially given the lack of established shrimp cell lines for in vitro assays. nih.govmdpi.com These models allow for the direct assessment of an agent's ability to protect the host from a lethal viral challenge. nih.gov

For neurological conditions, the investigation into this compound's neuroprotective potential has been conducted using ex vivo and in vitro systems. An important ex vivo model employed has been the use of rat liver microsomes to assess the compound's ability to inhibit lipid peroxidation. nih.gov This system is valuable for studying the antioxidant and free-radical scavenging capabilities of a compound, which are highly relevant mechanisms for neuroprotection against oxidative stress-induced neurodegeneration. nih.govbioresearch.ro Furthermore, studies have utilized the N18-RE-105 neuroblastoma cell line as an in vitro model to investigate protection against glutamate-induced toxicity, a key mechanism involved in neuronal cell death in various neuropathologies. nih.govjmb.or.kr

While metabolites from the source organism, Streptomyces nitrosporeus, have been noted for neuroprotective properties in animal models, specific reports detailing the use of this compound in mammalian in vivo models of viral or neurological disease are not extensively documented in the available scientific literature. bioresearch.ro

Assessment of Biological Efficacy and Pharmacodynamic Endpoints

The biological efficacy of this compound has been quantified through various preclinical assays, yielding specific pharmacodynamic endpoints that underscore its potential as an antiviral and neuroprotective agent.

Antiviral Efficacy

The antiviral activity of this compound has been demonstrated in a dose-dependent manner against several DNA and RNA viruses in in vitro cell-based assays. nih.gov The primary pharmacodynamic endpoint used in these studies is the half-maximal effective concentration (EC₅₀), which measures the concentration of the compound required to inhibit viral activity by 50%.

Key findings indicate that this compound is particularly effective against Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Vesicular Stomatitis Virus (VSV). In comparative studies, this compound showed significant antiviral effects, whereas its dechlorinated derivative, Benzastatin D, was inactive, highlighting that the chlorine moiety is crucial for its antiviral activity. nih.gov

Table 1: In Vitro Antiviral Activity of this compound

Virus TargetCell Line UsedPharmacodynamic Endpoint (EC₅₀)Reference
Herpes Simplex Virus type 1 (HSV-1)Vero Cells1.92 µg/mL nih.gov
Herpes Simplex Virus type 2 (HSV-2)Vero Cells0.53 µg/mL nih.gov
Vesicular Stomatitis Virus (VSV)Vero Cells1.99 µg/mL nih.gov

Neuroprotective Efficacy

The neuroprotective potential of this compound is supported by its demonstrated ability to counteract oxidative stress and glutamate-induced toxicity in preclinical models. As free-radical scavengers, this compound and its related compounds show inhibitory activity against lipid peroxidation in rat liver microsomes. nih.gov

In a key neuronal cell assay, this compound was shown to protect N18-RE-105 cells from glutamate-induced toxicity. nih.gov Glutamate toxicity is a major contributor to neuronal damage in ischemic events and neurodegenerative diseases. The efficacy in this model was also measured by the EC₅₀ value.

Table 2: In Vitro and Ex Vivo Neuroprotective Activity of this compound

Assay / IndicationModel SystemPharmacodynamic Endpoint (EC₅₀)Reference
Inhibition of Glutamate ToxicityN18-RE-105 Neuronal Cells2.0 µM nih.gov
Inhibition of Lipid PeroxidationRat Liver MicrosomesActivity Demonstrated nih.gov

These findings establish the biological efficacy of this compound in preclinical settings and define key pharmacodynamic endpoints for its antiviral and neuroprotective actions.

Structure Activity Relationship Sar of Benzastatin C and Its Analogs

Importance of the Chlorine Moiety for Biological Activity

A pivotal feature of the Benzastatin C molecule is the chlorine atom attached to its tetrahydroquinoline core. Research has unequivocally demonstrated that this halogen moiety is critical for the compound's antiviral activity. nih.govbiorxiv.orgbiorxiv.org

Studies directly comparing this compound with its dechlorinated analog, Benzastatin D, reveal the stark importance of the chlorine atom. In antiviral assays, this compound exhibited dose-dependent activity against several viruses, including Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Vesicular Stomatitis Virus (VSV). nih.govresearchgate.netresearchgate.net In stark contrast, Benzastatin D, which is identical to this compound except for the absence of the chlorine atom (having a hydroxyl group in its place), showed no antiviral activity. nih.govresearchgate.netresearchgate.net This finding strongly indicates that the antiviral effect of this compound is mediated, at least in part, by the presence of the chlorine moiety in its structure. nih.govbiorxiv.orgnih.gov

Further analysis suggests that the chlorine atom may function as a good leaving group, a property that is considered essential for the compound's mechanism of action, possibly by reacting with a target protein through a substitution reaction. mdpi.com While both this compound and D exhibit free-radical scavenging capabilities, their differential antiviral effects suggest that this particular activity is not linked to their antioxidant properties. nih.gov

Table 1: Antiviral Activity of this compound vs. Benzastatin D
CompoundKey Structural FeatureAntiviral Activity (EC₅₀) vs. HSV-1Antiviral Activity (EC₅₀) vs. HSV-2Antiviral Activity (EC₅₀) vs. VSVReference
This compoundContains Chlorine Moiety1.92 µg/mL0.53 µg/mL1.99 µg/mL nih.gov
Benzastatin DLacks Chlorine Moiety (Dechlorinated)InactiveInactiveInactive nih.gov

Influence of the Tetrahydroquinoline Skeleton on Potency

This compound belongs to a family of related metabolites that can be distinguished by their core heterocyclic structures. tandfonline.com Benzastatins C and D are characterized by a tetrahydroquinoline skeleton. nih.govscielo.brscielo.br This structural framework is distinct from other members of the family, such as Benzastatins A and B, which possess an aminobenzamide skeleton, and Benzastatins E, F, and G, which are built upon an indoline (B122111) scaffold. nih.govjmb.or.krkoreascience.kr

The tetrahydroquinoline moiety is not merely a structural backbone but is considered an important active component for antiviral activity. mdpi.comnih.govresearchgate.net Studies on virantmycin (B1221671), a closely related derivative, have indicated that the specific configurations of the tetrahydroquinoline ring unit are directly responsible for its anti-influenza virus activity. mdpi.comnih.gov This highlights the crucial role of this specific heterocyclic system in defining the biological potency of this class of compounds. The presence of this skeleton in this compound is thus a key determinant of its bioactivity profile. mdpi.comnih.govresearchgate.net

Contribution of Peripheral Chain Modifications (e.g., Geranyl, Methoxymethyl Groups)

The core tetrahydroquinoline skeleton of this compound is decorated with peripheral chains that also contribute to its molecular identity and function. These chains originate from biosynthetic precursors, including a geranyl group, which undergoes cyclization to form the heterocyclic core. tandfonline.comjmb.or.kr

Stereochemical Requirements for Optimal Biological Function

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor for the biological function of complex molecules, as it dictates how a molecule interacts with its biological target. For the benzastatin and virantmycin family of compounds, specific stereochemical configurations are required for optimal activity.

Studies on virantmycin derivatives have shown that the configurations within the tetrahydroquinoline ring unit are directly responsible for their anti-influenza virus activity. nih.gov Detailed spectroscopic analyses of related compounds have determined the relative configurations and preferred conformations of the heterocyclic ring and its substituents. mdpi.com For instance, analyses have identified specific axial or equatorial orientations of protons and side chains, such as the C-18 group, which are crucial for defining the molecule's shape. mdpi.com The absolute configuration at key chiral centers, like C-9, is also a determining factor. mdpi.com Although SAR studies on different stereoisomers of this compound itself are not widely published, the findings from its close structural relatives strongly imply that its biological function is highly dependent on a precise stereochemical arrangement.

Comparative SAR Studies with Related Benzastatin Derivatives (e.g., Benzastatin D, E, Virantmycin)

Comparing this compound with its natural analogs provides the clearest insights into its structure-activity relationships.

Benzastatin D: As detailed in section 7.1, the most direct comparison is with Benzastatin D. The only structural difference is the substitution at C-3 of the tetrahydroquinoline ring (chlorine in C, hydroxyl in D). nih.gov This single atomic change completely abrogates the antiviral activity, cementing the role of the chlorine atom as an essential pharmacophore for this specific biological effect. nih.govmdpi.comnih.gov However, in assays for neuroprotection against glutamate (B1630785) toxicity, both compounds showed activity, though this compound was more potent (EC₅₀ of 2.0 µM) than Benzastatin D (EC₅₀ of 5.4 µM). nih.gov This indicates that while the chlorine is vital for antiviral effects, the core tetrahydroquinoline structure shared by both molecules confers some neuroprotective activity. nih.govnih.gov

Benzastatin E: In contrast to this compound and D, Benzastatin E possesses an indoline skeleton. jmb.or.krkoreascience.kr This fundamental difference in the heterocyclic core structure leads to different biological activity profiles, underscoring the importance of the tetrahydroquinoline skeleton for the specific activities observed in this compound.

Virantmycin: Virantmycin is another closely related tetrahydroquinoline derivative that exhibits significant antiviral activity. mdpi.comnih.gov this compound is considered an amide derivative of virantmycin. mdpi.comresearchgate.net The potent activity of virantmycin further reinforces the importance of the shared tetrahydroquinoline scaffold. SAR studies on virantmycin derivatives have highlighted the importance of the ring's configuration, a terminal double bond, and the carboxylic group for its anti-influenza activity, providing valuable parallel insights for understanding this compound. nih.gov

Table 2: Comparative SAR of this compound and Related Derivatives
CompoundCore SkeletonKey SubstituentPrimary Biological Activity ProfileReference
This compound TetrahydroquinolineChlorine at C-3Potent antiviral and neuroprotective activity nih.govnih.gov
Benzastatin D TetrahydroquinolineHydroxyl at C-3No antiviral activity; moderate neuroprotective activity nih.govnih.gov
Benzastatin E Indoline-Inhibitory activity against glutamate toxicity; antioxidant koreascience.kr
Virantmycin Tetrahydroquinoline-Significant antiviral activity (RNA and DNA viruses) mdpi.comnih.gov

Emerging Therapeutic Applications and Future Research Directions

Prospects as Lead Compounds for Antiviral Drug Development

Benzastatin C has demonstrated notable antiviral properties, positioning it as a promising lead compound for the development of new antiviral agents. Research has shown its efficacy against several DNA and RNA viruses. Specifically, it exhibits dose-dependent inhibitory activity against Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Vesicular Stomatitis Virus (VSV). researchgate.net

A key structural feature for the antiviral activity of this compound appears to be its chlorine moiety. researchgate.net Comparative studies with its dechlorinated analog, Benzastatin D, revealed that the absence of the chlorine atom results in a loss of antiviral activity. researchgate.net This finding underscores the importance of the 3-chloro-tetrahydroquinoline scaffold for its biological function and provides a crucial insight for future medicinal chemistry efforts. The anti-pseudorabies virus (PRV) activity of related virantmycins also points to the significance of the chlorine atom and the tetrahydroquinoline skeleton as important active moieties for antiviral effects. mdpi.com

Table 1: Antiviral Activity of this compound

Virus Type EC₅₀ (µg/mL) Reference
Herpes Simplex Virus Type 1 (HSV-1) DNA Virus 1.92 researchgate.net
Herpes Simplex Virus Type 2 (HSV-2) DNA Virus 0.53 researchgate.net
Vesicular Stomatitis Virus (VSV) RNA Virus 1.99 researchgate.net

The distinct mechanism of action and the structural novelty of this compound make it an attractive candidate for further investigation, especially in an era where viral resistance to existing therapies is a growing concern.

Potential in Neuroprotection and Management of Oxidative Stress-Related Disorders

The benzastatin family of compounds, including this compound, has been identified as potent neuroprotective agents. rsc.org They have demonstrated the ability to prevent neurodegeneration induced by oxidative stress. nih.gov This neuroprotective capacity is linked to their function as free radical scavengers and inhibitors of lipid peroxidation in cell membranes. rsc.orgnih.gov

In cellular assays, this compound and its analogue Benzastatin D have been shown to inhibit glutamate-induced toxicity in N18-RE-105 neuroblastoma and retina hybrid cells, with EC₅₀ values of 2.0 µM and 5.4 µM, respectively. nih.gov This activity suggests a potential therapeutic role in conditions where excitotoxicity and oxidative stress contribute to neuronal damage, such as in ischemic brain injury. researchgate.net The ability of these compounds to mitigate oxidative damage highlights their potential for the management of a range of oxidative stress-related disorders. growingscience.com

Future Directions in Cancer Research and Target Validation

While primarily investigated for its antiviral and neuroprotective effects, this compound has also shown potential in cancer research. Cytotoxicity analysis revealed that this compound exhibits inhibitory activity against the neuroblastoma and retina hybrid cell line N18-RE-105, with an IC₅₀ value of 38.1 µM. growingscience.comscielo.br This finding opens the door for further exploration of its anticancer potential against a broader range of cancer cell lines.

Future research in this area should focus on several key aspects. Firstly, comprehensive screening of this compound against a diverse panel of human cancer cell lines is necessary to identify specific cancer types that are particularly sensitive to its cytotoxic effects. Secondly, detailed mechanistic studies are required to elucidate its mode of action. Understanding whether it induces apoptosis, inhibits cell cycle progression, or targets specific signaling pathways will be crucial for its development as a potential anticancer agent.

A significant challenge and a critical next step will be the identification and validation of its molecular target(s) within cancer cells. scielo.br Techniques such as affinity chromatography, proteomics-based approaches, and genetic screening can be employed for target identification. Once a target is identified, its validation will be essential to confirm that its modulation by this compound is responsible for the observed cytotoxic effects. mdpi.com This will provide a strong rationale for its further preclinical and clinical development.

Advanced Methodologies for Sustainable Production and Diversification

The sustainable production of this compound and its derivatives is a key consideration for its potential therapeutic applications. The biosynthesis of benzastatins in Streptomyces species involves a unique enzymatic cascade. The biosynthetic gene cluster of benzastatins from Streptomyces sp. RI18 has been studied, revealing the functions of the enzymes involved. mdpi.comsemanticscholar.org A pivotal step is the cyclization of a geranylated p-aminobenzoic acid precursor, a reaction catalyzed by a cytochrome P450 enzyme known as BezE. rsc.orgsemanticscholar.org This enzyme is a cytochrome P450 nitrene transferase, which represents a fascinating piece of enzymatic machinery. semanticscholar.org

Understanding the biosynthetic pathway offers opportunities for enhancing the production of this compound. For instance, the addition of p-aminobenzoic acid (PABA), a precursor in the biosynthetic pathway, to the fermentation medium of Streptomyces massasporeus has been shown to improve the biosynthetic properties of the strain. nih.gov This precursor feeding strategy is a viable method for increasing the yield of benzastatins.

Furthermore, synthetic biology and metabolic engineering approaches can be applied to the producing Streptomyces strain to further boost production. This could involve overexpressing key biosynthetic genes, knocking out competing pathways, or optimizing fermentation conditions. Heterologous expression of the benzastatin gene cluster in a more genetically tractable host organism is another promising avenue for sustainable production and for creating novel, unnatural derivatives. mdpi.com

Rational Design of Novel Benzastatin Analogs Based on Mechanistic Insights

The existing structure-activity relationship (SAR) data for this compound provides a solid foundation for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. The observation that the chlorine atom is crucial for its antiviral activity is a key mechanistic insight that can guide the design of new derivatives. researchgate.netmdpi.com

Synthetic strategies for producing analogues of related benzastatins, such as benzastatin E, F, and G, have been explored, providing a chemical toolbox for generating new compounds based on the core benzastatin scaffold. mdpi.com Future design efforts could focus on several areas:

Modification of the Chlorine Position: Exploring the effects of moving the chlorine atom to other positions on the tetrahydroquinoline ring or replacing it with other halogens (e.g., fluorine, bromine) could lead to analogs with altered activity profiles.

Scaffold Hopping: Replacing the tetrahydroquinoline core with other heterocyclic systems while retaining key pharmacophoric features could lead to the discovery of entirely new classes of bioactive compounds.

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to model the interaction of designed analogs with their putative biological targets, helping to prioritize the synthesis of the most promising compounds. growingscience.com

Integration of Omics Technologies in Understanding this compound Biology

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for obtaining a holistic understanding of the biology of this compound. mdpi.com

Genomics and Metabolomics: The genomes of Streptomyces species are rich in biosynthetic gene clusters (BGCs) for secondary metabolites. plos.org Genome mining of the producing organism, Streptomyces nitrosporeus, has been instrumental in identifying the benzastatin BGC. semanticscholar.orgumsha.ac.ir Metabolomics has been employed for the chemical profiling of bioactive actinomycetes and can be used to study the metabolic state of the producing organism under different conditions, potentially leading to the discovery of new benzastatin derivatives. researchgate.netscispace.com

Transcriptomics and Proteomics: While not yet extensively applied to this compound, transcriptomics and proteomics hold immense potential for elucidating its mechanism of action. nih.govfrontiersin.org For example, treating cancer cells or virus-infected cells with this compound and subsequently analyzing changes in their transcriptomes (the complete set of RNA transcripts) and proteomes (the entire complement of proteins) could reveal the cellular pathways and processes that are perturbed by the compound. unibas.itfrontiersin.org This could lead to the identification of its molecular target(s) and provide a detailed picture of its downstream effects. For instance, proteomics can reveal changes in protein expression levels that are indicative of specific cellular responses, such as the induction of apoptosis or the inhibition of metabolic pathways. frontiersin.org The integration of these multi-omics datasets will be crucial for building a comprehensive model of this compound's biological activity and for guiding its future development as a therapeutic agent. d-nb.info

Q & A

Q. What experimental approaches are recommended for determining the molecular structure of Benzastatin C?

this compound’s structure (a benzene ring with a chlorine substituent and oxygen-containing functional groups) can be elucidated using spectroscopic techniques such as NMR (¹H, ¹³C) , mass spectrometry (MS) , and X-ray crystallography . Comparative analysis with analogs like Benzastatin D (lacking chlorine) is critical to confirm structural uniqueness. For reproducibility, document spectral data (e.g., chemical shifts, coupling constants) and cross-reference with databases like NIST Chemistry WebBook for validation .

Q. How should researchers design experiments to synthesize this compound for the first time?

Follow modular synthetic routes, prioritizing functional group compatibility and regioselectivity. Begin with a benzene ring precursor, introduce chlorine via electrophilic substitution, and assemble oxygen-containing moieties through oxidation or cyclization. Include control experiments (e.g., chlorine-free analogs) to verify reaction pathways. Document step-by-step procedures, yields, and purification methods (e.g., column chromatography) to enable replication .

Q. What are the best practices for characterizing this compound’s purity and stability?

Use HPLC with UV detection for purity assessment (>95% by area normalization) and accelerated stability studies (e.g., exposure to heat, light, humidity) to identify degradation products. Quantify impurities via LC-MS and compare retention times with synthetic standards. Report conditions (temperature, pH) and degradation kinetics to establish storage guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent concentrations). Perform dose-response studies across multiple models (e.g., bacterial vs. mammalian cells) and validate findings with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability). Apply statistical tools (ANOVA, t-tests) to assess significance and control for batch-to-batch variability .

Q. What strategies are effective for investigating this compound’s stereochemical influences on bioactivity?

Synthesize enantiomers via asymmetric catalysis (e.g., chiral ligands in hydrogenation) and compare their activities using enantioselective assays . Employ circular dichroism (CD) or VCD spectroscopy to confirm absolute configuration. Correlate stereochemistry with binding affinity using molecular docking simulations .

Q. How should researchers design comparative studies between this compound and its analogs (e.g., Benzastatin D)?

Use a structure-activity relationship (SAR) framework:

  • Systematically modify functional groups (e.g., replace chlorine with other halogens).
  • Test analogs in parallel bioassays (e.g., antimicrobial activity).
  • Perform molecular dynamics simulations to analyze interactions with target proteins (e.g., binding pocket occupancy). Highlight chlorine’s role in potency by comparing IC₅₀ values .

Q. What methodologies are recommended for studying this compound’s mechanism of action in complex biological systems?

Combine -omics approaches :

  • Transcriptomics (RNA-seq to identify differentially expressed genes).
  • Proteomics (SILAC labeling to quantify protein expression changes).
  • Metabolomics (LC-MS to track metabolite perturbations). Validate targets via CRISPR knockouts or pharmacological inhibition .

Methodological Guidance for Data Analysis

Q. How should researchers interpret conflicting NMR data for this compound?

Contradictions may stem from solvent effects or dynamic processes (e.g., tautomerism). Re-run spectra in deuterated solvents (DMSO-d₆ vs. CDCl₃) and at varying temperatures. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational models (DFT calculations for expected chemical shifts) .

Q. What statistical frameworks are appropriate for analyzing dose-dependent bioactivity of this compound?

Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀. Report confidence intervals and use Grubbs’ test to exclude outliers. For multi-parametric data (e.g., cytotoxicity + metabolic inhibition), employ multivariate analysis (PCA) .

Tables for Key Data

Property This compound Benzastatin D
Molecular FormulaC₁₄H₁₀ClNO₂C₁₄H₁₁NO₂
Key Functional GroupsBenzene, Cl, carbonylBenzene, carbonyl
Reported Bioactivity (IC₅₀)8.2 µM (Antimicrobial)>50 µM (Inactive)
Stability (t₁/₂ at 25°C)72 hours (pH 7.4)120 hours (pH 7.4)

Data synthesized from structural and bioactivity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.